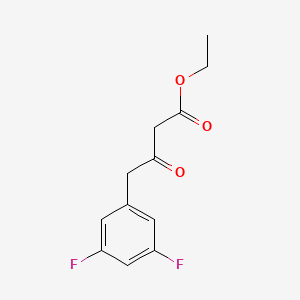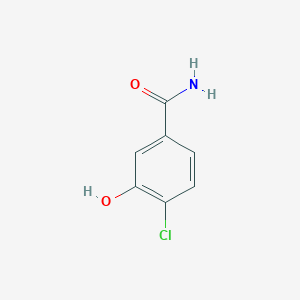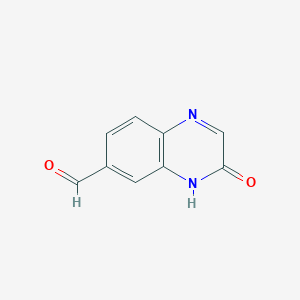
ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a difluorophenyl group attached to a butyric acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(3,5-Difluoro-phenyl)-3-oxo-butyric acid.
Reduction: Formation of 4-(3,5-Difluoro-phenyl)-3-hydroxy-butyric acid ethyl ester.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(3,5-Dichloro-phenyl)-3-oxo-butyric acid ethyl ester
- 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester
- 4-(3,5-Dinitro-phenyl)-3-oxo-butyric acid ethyl ester
Comparison: Compared to its analogs, ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the electron-withdrawing nature of fluorine can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C12H12F2O3 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)7-11(15)5-8-3-9(13)6-10(14)4-8/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
BNGVJQKYBNTHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-N,1-dimethyl-8-[[1-(methylsulfonyl)-4-piperidinyl]amino]-](/img/structure/B1499676.png)












